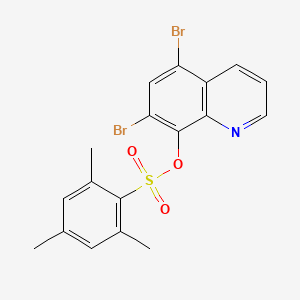
5,7-Dibromo-8-quinolyl 2,4,6-trimethylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dibromo-8-quinolyl 2,4,6-trimethylbenzenesulfonate: is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of bromine atoms at the 5th and 7th positions of the quinoline ring and a 2,4,6-trimethylbenzenesulfonate group attached to the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dibromo-8-quinolyl 2,4,6-trimethylbenzenesulfonate typically involves the bromination of 8-hydroxyquinoline followed by sulfonation. The bromination process can be carried out using bromine or bromine-containing reagents in the presence of solvents like ethanol, water, or dilute acids such as sulfuric acid or hydrochloric acid . The sulfonation step involves the reaction of the brominated quinoline with 2,4,6-trimethylbenzenesulfonyl chloride under suitable conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and sulfonation processes using automated reactors and controlled conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions: 5,7-Dibromo-8-quinolyl 2,4,6-trimethylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecular structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can modify the quinoline ring structure .
Scientific Research Applications
Chemistry: In chemistry, 5,7-Dibromo-8-quinolyl 2,4,6-trimethylbenzenesulfonate is used as a reagent for the synthesis of various organic compounds. Its unique structure allows it to act as an intermediate in the preparation of complex molecules.
Biology: In biological research, this compound is studied for its potential as an antimicrobial and antiparasitic agent. Its ability to interact with biological molecules makes it a candidate for drug development and other therapeutic applications .
Medicine: In medicine, the compound’s potential as an anticancer agent is being explored. Its interactions with cellular pathways and molecular targets are of particular interest for developing new treatments for cancer and other diseases .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of 5,7-Dibromo-8-quinolyl 2,4,6-trimethylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The bromine atoms and the quinoline ring play a crucial role in binding to enzymes and other proteins, thereby modulating their activity. This interaction can lead to the inhibition of key biological processes, making the compound effective as an antimicrobial, antiparasitic, or anticancer agent .
Comparison with Similar Compounds
- 5,7-Dibromo-8-hydroxyquinoline
- 5,7-Dibromo-2-methyl-8-quinolinol
- N-(5,7-Dibromo-8-quinolinyl)-2,4,6-trimethylbenzenesulfonamide
Comparison: Compared to these similar compounds, 5,7-Dibromo-8-quinolyl 2,4,6-trimethylbenzenesulfonate is unique due to the presence of the 2,4,6-trimethylbenzenesulfonate group. This group enhances the compound’s solubility and reactivity, making it more versatile for various applications. Additionally, the specific arrangement of bromine atoms and the sulfonate group provides distinct chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C18H15Br2NO3S |
|---|---|
Molecular Weight |
485.2 g/mol |
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 2,4,6-trimethylbenzenesulfonate |
InChI |
InChI=1S/C18H15Br2NO3S/c1-10-7-11(2)18(12(3)8-10)25(22,23)24-17-15(20)9-14(19)13-5-4-6-21-16(13)17/h4-9H,1-3H3 |
InChI Key |
FKAOKBVQNXQDKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-Chlorophenyl)-10-(4-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B12212306.png)
![(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylbenzoate](/img/structure/B12212313.png)
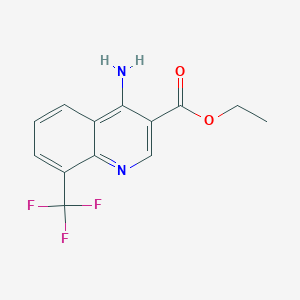
![7-Phenylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine](/img/structure/B12212345.png)
![Morpholin-4-yl{5-[2-(trifluoromethyl)phenyl]furan-2-yl}methanethione](/img/structure/B12212351.png)
![2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12212352.png)
![(5Z)-3-(2-phenylethyl)-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12212368.png)
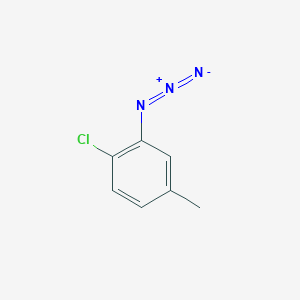
![4-{[(2Z)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid](/img/structure/B12212376.png)
![(2E,5Z)-5-[(8-methoxyquinolin-2-yl)methylidene]-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one](/img/structure/B12212387.png)
}phenylamine](/img/structure/B12212395.png)
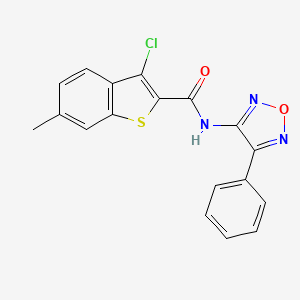
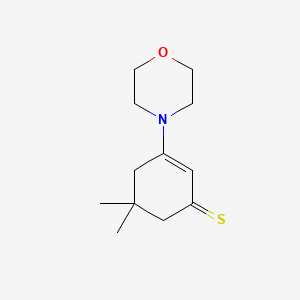
![N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12212403.png)
